molecular formula C15H10BrNO B1293260 2-(3-Bromophenyl)-4'-cyanoacetophenone CAS No. 898784-13-9

2-(3-Bromophenyl)-4'-cyanoacetophenone

Cat. No.: B1293260
CAS No.: 898784-13-9
M. Wt: 300.15 g/mol
InChI Key: QVVXLXHELFIZSV-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-4’-cyanoacetophenone is an organic compound that features a bromophenyl group and a cyanoacetophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-4’-cyanoacetophenone typically involves a multi-step process. One common method starts with the bromination of acetophenone to form 3-bromoacetophenone. This intermediate is then subjected to a cyanation reaction to introduce the cyano group, resulting in the formation of 2-(3-Bromophenyl)-4’-cyanoacetophenone. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of 2-(3-Bromophenyl)-4’-cyanoacetophenone may involve large-scale bromination and cyanation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-4’-cyanoacetophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-Bromophenyl)-4’-cyanoacetophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-4’-cyanoacetophenone
  • 2-(3-Chlorophenyl)-4’-cyanoacetophenone
  • 2-(3-Fluorophenyl)-4’-cyanoacetophenone

Uniqueness

2-(3-Bromophenyl)-4’-cyanoacetophenone is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro- or fluoro-substituted analogs. The bromine atom can also affect the compound’s physical properties, such as melting point and solubility .

Properties

IUPAC Name

4-[2-(3-bromophenyl)acetyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO/c16-14-3-1-2-12(8-14)9-15(18)13-6-4-11(10-17)5-7-13/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVXLXHELFIZSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642310
Record name 4-[(3-Bromophenyl)acetyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-13-9
Record name 4-[(3-Bromophenyl)acetyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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